
N-(2-methoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide, commonly known as MPOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPOTA is a thioacetamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MPOTA involves its ability to modulate various cellular pathways. MPOTA has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. In neuroprotection, MPOTA acts as an antioxidant and anti-inflammatory agent, which protects against oxidative stress and inflammation-induced neuronal damage. In antiviral activity, MPOTA inhibits the replication of HIV-1 virus by interfering with the viral reverse transcriptase enzyme.
Biochemical and Physiological Effects:
MPOTA has been shown to have various biochemical and physiological effects. In cancer cells, MPOTA induces apoptosis by activating the caspase pathway. In neuroprotection, MPOTA protects against oxidative stress and inflammation-induced neuronal damage. In antiviral activity, MPOTA inhibits the replication of HIV-1 virus by interfering with the viral reverse transcriptase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
MPOTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has high purity and can be used in various assays without interfering with other compounds. However, MPOTA has some limitations for lab experiments. It is a relatively new compound, and its full potential has yet to be explored. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for MPOTA research. In cancer research, MPOTA can be further studied for its potential as an anticancer agent. Its mechanism of action can be further elucidated, and its efficacy can be tested in animal models. In neuroprotection, MPOTA can be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antiviral activity, MPOTA can be studied for its potential as an antiviral agent against other viruses. Overall, MPOTA has great potential in various fields, and more research is needed to fully explore its applications.
In conclusion, MPOTA is a thioacetamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields of MPOTA with purity greater than 95%. MPOTA has been studied for its potential applications in cancer research, neuroprotection, and antiviral activity. Its mechanism of action involves its ability to modulate various cellular pathways. MPOTA has several advantages for lab experiments, but more research is needed to fully understand its biochemical and physiological effects. There are several future directions for MPOTA research, and it has great potential in various fields.
Synthesemethoden
The synthesis of MPOTA involves the reaction of 2-methoxyaniline with 2-phenyl-4-(phenylsulfonyl)oxazole-5-thiol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield MPOTA. The synthesis method has been optimized to obtain high yields of MPOTA with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
MPOTA has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antiviral activity. In cancer research, MPOTA has shown promising results as a potential anticancer agent. Studies have shown that MPOTA induces apoptosis in cancer cells by activating the caspase pathway. In neuroprotection, MPOTA has been shown to protect against oxidative stress and inflammation, which are major contributors to neurodegenerative diseases. In antiviral activity, MPOTA has been shown to inhibit the replication of HIV-1 virus in vitro.
Eigenschaften
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-20-15-9-8-14-19(20)25-21(27)16-32-24-23(33(28,29)18-12-6-3-7-13-18)26-22(31-24)17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPSMRQDKUIREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)
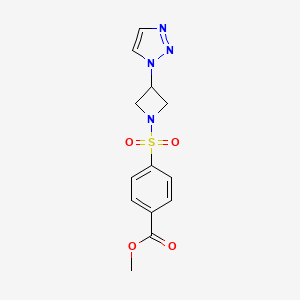


![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)
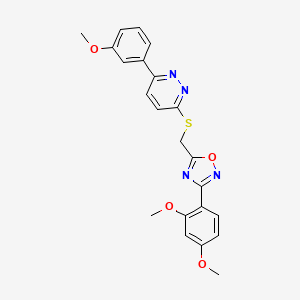
![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
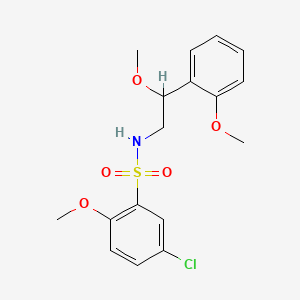
![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)
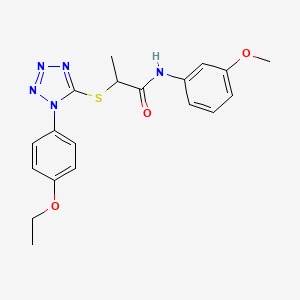
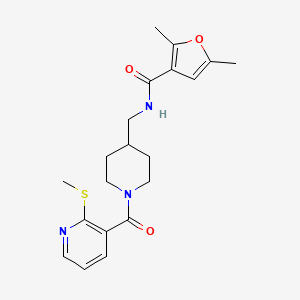
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)